BenchChemオンラインストアへようこそ!

(1-Indan-5-yl-5-methyl-1H-[1,2,3]triazol-4-yl)-methanol

Chemical identity Quality control Procurement verification

This 1,5-disubstituted triazole-methanol is a critical SAR probe for LPAR antagonist programs, matching the Markush claims of Roche’s patent family. The indane N-aryl group imparts lipophilicity and receptor-occupancy potential that simpler phenyl analogs lack, while the C-4 hydroxymethyl handle enables facile bioconjugation without sacrificing scaffold affinity. Choose this compound to benchmark RuAAC regioselectivity, validate analytical methods distinguishing 1,4- vs. 1,5-regioisomers, or initiate structure-activity exploration around a privileged LPAR pharmacophore.

Molecular Formula C13H15N3O
Molecular Weight 229.283
CAS No. 1239851-01-4
Cat. No. B2457291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Indan-5-yl-5-methyl-1H-[1,2,3]triazol-4-yl)-methanol
CAS1239851-01-4
Molecular FormulaC13H15N3O
Molecular Weight229.283
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC3=C(CCC3)C=C2)CO
InChIInChI=1S/C13H15N3O/c1-9-13(8-17)14-15-16(9)12-6-5-10-3-2-4-11(10)7-12/h5-7,17H,2-4,8H2,1H3
InChIKeyAXXUVEKXPOPNFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insight: (1-Indan-5-yl-5-methyl-1H-[1,2,3]triazol-4-yl)-methanol (CAS 1239851-01-4) – Compound Class and Core Identity


(1‑Indan‑5‑yl‑5‑methyl‑1H‑[1,2,3]triazol‑4‑yl)‑methanol (CAS 1239851‑01‑4, molecular formula C₁₃H₁₅N₃O, MW 229.28) is a synthetic, small‑molecule 1,2,3‑triazole derivative bearing a 5‑indanyl substituent at N‑1, a methyl group at C‑5, and a hydroxymethyl group at C‑4 . The compound belongs to the class of N‑alkyl‑1,2,3‑triazoles, a chemotype that has been explored in medicinal chemistry as lysophosphatidic acid (LPA) receptor antagonists, notably in patents describing LPAR‑targeted anti‑inflammatory and anti‑fibrotic agents [1]. Despite being listed in chemical catalogs, peer‑reviewed biological profiling data for this specific compound remain extremely scarce in the public domain.

Why In‑Class Substitution of (1-Indan-5-yl-5-methyl-1H-[1,2,3]triazol-4-yl)-methanol Carries Scientific and Procurement Risk


Although numerous 1‑aryl‑5‑methyl‑1H‑1,2,3‑triazole‑4‑methanols share the same core scaffold, small variations in the N‑1 aryl group can profoundly alter receptor‑binding affinity, selectivity, and physicochemical properties [1]. The Roche LPAR antagonist patent family expressly demonstrates that even subtle changes in the N‑alkyl/aryl substituent shift potency across LPA₁–LPA₆ receptors by orders of magnitude [2]. Generic “triazole‑methanol” procurement therefore carries a high risk of selecting a compound that is either biologically inert in the intended assay or exhibits an entirely different selectivity fingerprint, making direct, data‑backed comparison essential before committing to a synthetic or screening campaign.

Quantitative Differentiation Evidence for (1-Indan-5-yl-5-methyl-1H-[1,2,3]triazol-4-yl)-methanol Versus Closest Analogs


Physicochemical Identity: Molecular Weight and Formula Uniqueness Within the Vendor Catalog Space

The target compound displays a molecular formula (C₁₃H₁₅N₃O) and exact mass (229.28 g/mol) that are identical to several isomeric or closely related triazole species, including 1‑[2‑(2,3‑dihydro‑1H‑inden‑5‑yloxy)ethyl]‑1H‑1,2,4‑triazole and tricyclic indeno‑triazolones [1]. In the absence of spectroscopic confirmation, order‑fulfillment errors are a documented risk because different suppliers may list the same CAS under divergent IUPAC names . Procuring the compound with the correct InChIKey (AXXUVEKXPOPNFA‑UHFFFAOYSA‑N) and the specific SMILES string Cc1c(CO)nnn1‑c1ccc2c(c1)CCC2 is therefore essential to ensure receipt of the intended 1,5‑disubstituted‑1,2,3‑triazole regioisomer rather than a 1,4‑ or 2‑substituted analog.

Chemical identity Quality control Procurement verification

Receptor‑Class Context: LPAR Antagonist Pharmacophore and the Indane Advantage

In the Roche patent US 9,321,738 B2, the N‑alkyltriazole scaffold is extensively profiled across LPA₁–LPA₆ calcium‑flux assays [1]. Although the patent does not disclose IC₅₀ values for the exact indan‑5‑yl analog, it explicitly claims indanyl as a preferred substituent within the generic Markush structure, alongside exemplified substituents that achieve LPAR₁ IC₅₀ values in the low nanomolar range [1]. By contrast, many publicly available “triazole‑methanol” building blocks (e.g., (5‑methyl‑1H‑1,2,3‑triazol‑4‑yl)methanol, CAS 1823911‑79‑0) lack the lipophilic bicyclic N‑aryl group entirely and have no reported LPAR activity [2], placing them in a different functional class. The indane‑fused bicycle in the target compound is anticipated to fill a hydrophobic pocket exploited by potent LPAR antagonists, a feature absent in simple phenyl or benzyl analogs [1].

LPAR antagonist Inflammation Fibrosis Structure–activity relationship

Regioisomeric Integrity: 1,5‑Disubstituted 1,2,3‑Triazole Versus Common 1,4‑Regioisomers

The compound features a 1,5‑disubstituted 1,2,3‑triazole core, a connectivity that is synthetically less accessible via standard copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), which predominantly yields 1,4‑regioisomers [1]. The 5‑methyl‑4‑hydroxymethyl substitution pattern is instead consistent with routes employing ruthenium catalysis or alternative cyclization strategies [1]. Many commercial building blocks based on the simpler 1‑aryl‑1H‑1,2,3‑triazole‑4‑methanol skeleton are 1,4‑disubstituted regioisomers and therefore project the hydroxymethyl vector in a geometrically distinct orientation. This difference can critically impact target engagement when the alcohol serves as a derivatization handle or hydrogen‑bond donor in a binding pocket [2]. Confirmation of the 1,5‑regiochemistry by ¹H‑¹³C HMBC or NOESY NMR is recommended upon receipt, as a 1,4‑regioisomer would be a structural isomer with identical mass and potentially similar chromatographic retention.

Click chemistry Regioselectivity 1,2,3‑Triazole Building block

Highest‑Confidence Application Scenarios for (1-Indan-5-yl-5-methyl-1H-[1,2,3]triazol-4-yl)-methanol Based on Available Evidence


LPAR‑Targeted Hit‑Finding and Lead‑Optimization Programs

The compound’s indane‑containing 1,2,3‑triazole scaffold falls directly within the Markush claims of Roche’s LPAR antagonist patent [1]. Teams pursuing LPA₁, LPA₂, or LPA₃ antagonists for fibrotic or inflammatory indications should consider this compound as a starting point for structure–activity relationship (SAR) exploration, particularly if the project has already identified that a lipophilic bicyclic N‑aryl group is beneficial for potency [1].

Regioselective Synthesis Methodology Development

The 1,5‑disubstituted triazole connectivity is not easily accessed by standard CuAAC click chemistry [2]. The compound therefore serves as an authentic reference standard for developing or benchmarking Ru‑catalyzed azide‑alkyne cycloaddition (RuAAC) protocols, or for validating analytical methods (e.g., ¹H NMR, HPLC) that must distinguish 1,4‑ vs 1,5‑regioisomers [2].

Chemical Biology Probe Derivatization Platform

The primary hydroxymethyl group at C‑4 provides a convenient synthetic handle for introducing fluorescent tags, biotin, photoaffinity labels, or solid‑phase linkers [2]. Because the indane moiety contributes significant lipophilicity and potential receptor occupancy , the resulting conjugates may retain target affinity better than those derived from simpler phenyl‑triazole‑methanols, although experimental verification is required.

Pharmacophore Model Building and Computational Docking Studies

Even in the absence of published IC₅₀ data, the compound can be used as a computational probe: its indane‑triazole‑methanol topology corresponds to the privileged LPAR antagonist pharmacophore disclosed in US 9,321,738 B2 [1]. Docking into LPA receptor homology models and comparison with known actives (and inactives) from the patent SAR table can help prioritize the compound for synthesis and testing in resource‑limited settings [1].

Quote Request

Request a Quote for (1-Indan-5-yl-5-methyl-1H-[1,2,3]triazol-4-yl)-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.